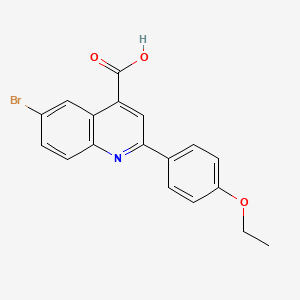

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFWPHFYEHXELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359832 | |

| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351001-28-0 | |

| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also insights into the chemical principles and practical considerations that underpin this synthetic route.

Introduction: The Significance of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3] The carboxylic acid functionality at the 4-position of the quinoline ring provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. The target molecule, this compound, incorporates a bromine atom and an ethoxyphenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for screening in various drug discovery programs.[4]

Synthetic Strategy: The Pfitzinger Reaction

The synthesis of this compound is effectively achieved through the Pfitzinger reaction. This classic and reliable method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] For this specific synthesis, 5-bromoisatin is reacted with 4-ethoxyacetophenone.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:

-

Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the attack of a hydroxide ion (from a strong base like potassium hydroxide) on the amide carbonyl of 5-bromoisatin. This leads to the hydrolytic cleavage of the amide bond and the formation of a potassium salt of a keto-acid intermediate.[5]

-

Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of 4-ethoxyacetophenone to form an imine (Schiff base).[6]

-

Tautomerization: The imine tautomerizes to its more stable enamine form.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[5]

The overall transformation can be visualized as follows:

Figure 1: Conceptual workflow of the Pfitzinger synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromoisatin | 20780-69-0 | C₈H₄BrNO₂ | 226.03 |

| 4-Ethoxyacetophenone | 1676-48-8 | C₁₀H₁₂O₂ | 164.20 |

| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 |

| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Step-by-Step Procedure

-

Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.61 g (0.1 mol) of potassium hydroxide in 100 mL of 95% ethanol. Stir until the KOH pellets are completely dissolved. The dissolution is exothermic, so allow the solution to cool to room temperature.

-

Ring Opening of 5-Bromoisatin: To the stirred ethanolic KOH solution, add 5.65 g (0.025 mol) of 5-bromoisatin. The color of the mixture will typically change as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt of the keto-acid intermediate.[7]

-

Addition of the Carbonyl Compound: To the reaction mixture, add 4.11 g (0.025 mol) of 4-ethoxyacetophenone dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

To the remaining residue, add approximately 100 mL of deionized water to dissolve the potassium salt of the product.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 4-ethoxyacetophenone and other non-polar impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3. This will cause the desired carboxylic acid to precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound as a solid.

-

-

Drying and Characterization:

-

Dry the purified product in a vacuum oven at a moderate temperature.

-

Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

-

Expected Yield

The expected yield for this reaction is typically in the range of 60-80%, depending on the purity of the starting materials and the careful execution of the experimental procedure.

Safety Precautions

-

Handle potassium hydroxide with care as it is corrosive.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrochloric acid is corrosive and should be handled with caution.

Troubleshooting

-

Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux time is sufficient and monitor the reaction by TLC. The purity of the starting materials is also crucial.

-

Impure Product: Inadequate washing during the work-up can leave inorganic salts in the final product. Ensure thorough washing of the precipitate. Recrystallization is key to obtaining a pure compound.

Conclusion

The Pfitzinger reaction provides a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and following a systematic work-up and purification procedure, this valuable compound can be obtained in good yield and high purity, making it readily available for further investigation in drug discovery and medicinal chemistry research.

References

- Smolecule. (2023, August 15). 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

- Pfitzinger Quinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

- ResearchGate. (n.d.). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.

- Wikipedia. (n.d.). Pfitzinger reaction.

- UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Caspian Journal of Chemistry. (2012).

- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).

- National Institutes of Health. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline.

- Echemi. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Alfa Chemistry. (n.d.). CAS 351001-28-0 this compound.

- ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 5-Bromoisatin.

- ResearchGate. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- Sigma-Aldrich. (n.d.). 6-BROMO-2-HYDROXY-QUINOLINE-4-CARBOXYLIC ACID.

- University of Texas Southwestern Medical Center. (2013, June 13). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity.

- Matrix Scientific. (n.d.). 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid.

Sources

- 1. This compound CAS#: 351001-28-0 [m.chemicalbook.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | 350999-95-0 [smolecule.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's identity, key physicochemical parameters, and the methodologies for their determination. In the absence of extensive publicly available experimental data for this specific molecule, this guide integrates computed properties with exemplary data from closely related analogs to offer scientifically grounded insights. Detailed experimental protocols are provided to ensure the reproducibility and validation of these critical parameters in a laboratory setting.

Introduction and Compound Significance

This compound belongs to the quinoline carboxylic acid class of compounds. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic compounds with a wide array of biological activities.[1] The presence of the carboxylic acid moiety at the 4-position is a common feature in many biologically active quinolines. The specific substitutions of a bromine atom at the 6-position and a 4-ethoxyphenyl group at the 2-position are expected to significantly influence the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical properties of this molecule is a critical first step in its development as a potential therapeutic agent.

Compound Identification and Molecular Structure

A precise characterization of a compound begins with its unequivocal identification and a clear representation of its molecular structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 351001-28-0 | [2][3][4] |

| Molecular Formula | C₁₈H₁₄BrNO₃ | [2][3][4] |

| Molecular Weight | 372.21 g/mol | [2][3][4] |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | [2] |

| InChIKey | OGFWPHFYEHXELV-UHFFFAOYSA-N | [2] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties: Computed and Exemplary Data

Due to the limited availability of published experimental data for the title compound, this section presents a combination of high-quality computed properties and exemplary experimental data from structurally similar compounds. This approach provides a robust, scientifically-informed profile of the molecule.

| Property | Predicted/Exemplary Value | Method/Source |

| Melting Point | >320 °C | Exemplary, based on 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid[5] |

| Boiling Point | Not available | - |

| pKa | ~4-5 | Predicted, based on typical carboxylic acids[6] |

| logP (Octanol-Water Partition Coefficient) | 4.4 | Computed (XLogP3)[2] |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | Computed[2] |

| Hydrogen Bond Donors | 1 | Computed[2] |

| Hydrogen Bond Acceptors | 4 | Computed[2] |

| Aqueous Solubility | Sparingly soluble | Predicted, based on high logP and crystalline nature |

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section details standardized, self-validating protocols for the experimental determination of key physicochemical properties.

Synthesis via Pfitzinger Reaction

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction.[7] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[4][7]

Caption: Workflow for the Pfitzinger synthesis of the title compound.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromoisatin and 4'-ethoxyacetophenone in ethanol.

-

Base Addition: Slowly add an aqueous solution of potassium hydroxide (KOH) to the ethanolic solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and filter to remove any insoluble impurities.

-

Acidification: Cool the filtrate in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Causality: The Pfitzinger reaction is a robust method for constructing the quinoline-4-carboxylic acid scaffold. The base facilitates the hydrolysis of isatin and subsequent condensation with the enolizable ketone. The final intramolecular cyclization and dehydration yield the stable aromatic quinoline ring.

Melting Point Determination

Protocol:

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range. A sharp melting range (≤ 1 °C) is indicative of high purity.[8][9]

Aqueous Solubility (OECD 105 Flask Method)

Protocol:

-

Sample Addition: Add an excess amount of the solid compound to a known volume of water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the suspension to settle, followed by centrifugation or filtration to separate the solid phase from the saturated aqueous solution.

-

Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method such as HPLC-UV.

-

Calculation: The solubility is expressed in mg/L or mol/L. This method is suitable for compounds with solubilities above 10⁻² g/L.[10]

pKa Determination by Potentiometric Titration

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-cosolvent for poorly soluble compounds) to a known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Acquisition: Record the pH value after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[7][11][12]

Spectroscopic Profile

The spectroscopic profile of a molecule is essential for its structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Quinoline and Phenyl Rings): Multiple signals in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants will depend on the electronic effects of the bromo, ethoxy, and carboxylic acid groups.

-

Ethoxy Protons: A quartet at approximately δ 4.1 ppm (-O-CH₂-) and a triplet at approximately δ 1.4 ppm (-CH₃).

-

Carboxylic Acid Proton: A broad singlet at δ > 12 ppm, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Ethoxy Carbons: Signals around δ 64 ppm (-O-CH₂-) and δ 15 ppm (-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[13]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch (Ether): A strong band in the 1200-1250 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak should be observed, showing a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks of approximately equal intensity).

-

Key Fragments:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of the ethoxy group (-OCH₂CH₃, 45 Da).

-

Cleavage of the ether bond.

-

Characteristic fragmentation of the quinoline ring system.

-

Conclusion

This technical guide has provided a detailed physicochemical profile of this compound. By integrating computed data with exemplary values from analogous structures and presenting robust experimental protocols, this document serves as a valuable resource for scientists engaged in the research and development of quinoline-based compounds. The provided methodologies for synthesis and characterization establish a framework for the consistent and reliable evaluation of this and similar molecules, underpinning the principles of scientific integrity and reproducibility.

References

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

- Alfa Chemistry. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PubChem. (n.d.). This compound.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- University of Alberta. (n.d.). Experiment 20: Recrystallization and Melting Point Determination.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- University of Calgary. (n.d.). Melting point determination.

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | C16H9Br2NO2 | CID 1223599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Doebner reaction - Wikipedia [en.wikipedia.org]

- 11. asianpubs.org [asianpubs.org]

- 12. rsc.org [rsc.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this complex heterocyclic compound.

Introduction: The Role of NMR in Structural Verification

This compound is a molecule of interest in medicinal chemistry, possessing a rigid heterocyclic core and multiple functional groups that can interact with biological targets. Precise structural confirmation is paramount for any further development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will explain the causality behind experimental choices and provide a self-validating framework for interpreting the NMR data.

The choice of solvent is a critical first step in NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent ability to dissolve a wide range of organic compounds, including carboxylic acids.[1] Its distinct solvent peak in ¹H NMR at approximately 2.50 ppm and in ¹³C NMR at 39.52 ppm provides a convenient internal reference.[2] However, it's important to be aware that DMSO-d₆ is hygroscopic and can exhibit strong solute-solvent interactions, which may influence chemical shifts, particularly for labile protons like the carboxylic acid and any absorbed water.[1][3]

Molecular Structure and Atom Numbering

A clear and systematic atom numbering scheme is essential for assigning NMR signals. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of the title compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

Caption: Standard workflow for ¹H NMR data acquisition.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ), multiplicities, and coupling constants (J) for this compound are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from similar structures.[4][5]

Table 1: Predicted ¹H NMR Data in DMSO-d₆

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | > 13.0 | Broad Singlet | - | 1H |

| H-8 | ~8.6 - 8.8 | Doublet | J = ~8.5-9.0 Hz | 1H |

| H-5 | ~8.4 - 8.5 | Doublet | J = ~2.0 Hz | 1H |

| H-3 | ~8.2 - 8.3 | Singlet | - | 1H |

| H-2', H-6' | ~8.1 - 8.2 | Doublet | J = ~8.5-9.0 Hz | 2H |

| H-7 | ~7.9 - 8.0 | Doublet of Doublets | J = ~8.5-9.0, ~2.0 Hz | 1H |

| H-3', H-5' | ~7.1 - 7.2 | Doublet | J = ~8.5-9.0 Hz | 2H |

| O-CH₂ | ~4.1 - 4.2 | Quartet | J = ~7.0 Hz | 2H |

| CH₃ | ~1.3 - 1.4 | Triplet | J = ~7.0 Hz | 3H |

Detailed Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It will appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm. Its broadness is a result of chemical exchange with residual water in the DMSO-d₆ solvent.[3]

-

Quinoline Ring Protons (H-3, H-5, H-7, H-8):

-

H-3: This proton is in a unique environment, adjacent to the nitrogen atom and the carboxylic acid group. It is expected to be a singlet, as it lacks vicinal coupling partners. Its position will be relatively downfield.

-

H-5, H-7, H-8: These protons form an AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

-

H-5: This proton is ortho to the bromine atom and will appear as a doublet due to meta-coupling with H-7 (⁴J ≈ 2.0 Hz).[6][7] It will be significantly deshielded due to the anisotropic effect of the quinoline ring system.

-

H-8: This proton is ortho to the nitrogen-containing ring and will be a doublet due to ortho-coupling with H-7 (³J ≈ 8.5-9.0 Hz).[8][9]

-

H-7: This proton is coupled to both H-5 (meta) and H-8 (ortho), resulting in a doublet of doublets.[10]

-

-

-

Ethoxyphenyl Ring Protons (H-2', H-3', H-5', H-6'):

-

This 1,4-disubstituted (para) phenyl ring will show a characteristic AA'BB' system, which often simplifies to two distinct doublets.

-

H-2', H-6': These protons are ortho to the quinoline ring and will be more deshielded, appearing as a doublet.

-

H-3', H-5': These protons are ortho to the ethoxy group and will be more shielded, appearing as another doublet. Both doublets will exhibit a typical ortho-coupling constant (³J ≈ 8.5-9.0 Hz).[8]

-

-

Ethoxy Group Protons (O-CH₂, CH₃):

-

O-CH₂: The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a quartet due to coupling with the three methyl protons (³J ≈ 7.0 Hz).[7]

-

CH₃: The methyl protons are in a typical aliphatic environment and will appear as a triplet due to coupling with the two methylene protons (³J ≈ 7.0 Hz).[7]

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. It reveals the number of chemically non-equivalent carbon atoms and gives insights into their hybridization and chemical environment.

Experimental Protocol: ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

Caption: Standard workflow for ¹³C NMR data acquisition.

Predicted ¹³C NMR Spectral Data

The expected chemical shifts for the 18 unique carbon atoms of this compound are presented below. Predictions are based on additivity rules and spectral data for similar quinoline and aromatic compounds.[11][12]

Table 2: Predicted ¹³C NMR Data in DMSO-d₆

| Carbon Assignment | Predicted δ (ppm) | Type (from DEPT) |

| C=O (Carboxyl) | ~167-170 | Quaternary (C) |

| C-4' (C-O) | ~160-162 | Quaternary (C) |

| C-2 | ~155-157 | Quaternary (C) |

| C-8a | ~148-150 | Quaternary (C) |

| C-4 | ~145-147 | Quaternary (C) |

| C-8 | ~135-137 | Methine (CH) |

| C-7 | ~130-132 | Methine (CH) |

| C-2', C-6' | ~129-131 | Methine (CH) |

| C-4a | ~128-130 | Quaternary (C) |

| C-5 | ~126-128 | Methine (CH) |

| C-1' | ~125-127 | Quaternary (C) |

| C-6 | ~121-123 | Quaternary (C) |

| C-3 | ~120-122 | Methine (CH) |

| C-3', C-5' | ~114-116 | Methine (CH) |

| O-CH₂ | ~63-65 | Methylene (CH₂) |

| CH₃ | ~14-16 | Methyl (CH₃) |

Detailed Interpretation of the ¹³C NMR Spectrum

-

Quaternary Carbons (C): There are seven quaternary carbons. The carboxyl carbon (C=O) will be the most downfield signal. The carbons attached to heteroatoms (C-2, C-4', C-6, C-8a) and the ring junction carbons (C-4, C-4a, C-1') will also appear in the downfield region. The signal for C-6, being attached to bromine, will be in the mid-aromatic range.

-

Methine Carbons (CH): The eight methine carbons of the aromatic rings will resonate in the typical aromatic region of ~114-137 ppm. The signals for C-3', C-5' will be the most upfield due to the electron-donating effect of the ethoxy group.

-

Aliphatic Carbons (CH₂ and CH₃): The methylene carbon (O-CH₂) will be deshielded by the adjacent oxygen, appearing around 63-65 ppm. The terminal methyl carbon (CH₃) will be the most upfield signal in the entire spectrum, appearing around 14-16 ppm.

To aid in the assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable. A DEPT-90 experiment will only show signals for CH carbons, while a DEPT-135 experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by 2D techniques like COSY and HSQC if needed, provides a robust and definitive method for the structural characterization of this compound. The predicted data in this guide serves as a reliable reference for researchers, ensuring the scientific integrity of their work by confirming the identity and purity of this important chemical entity.

References

-

Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet. Retrieved from [Link][8]

-

Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link][13]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link][6]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link][10]

-

Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa Journal of Science and Technology. Retrieved from [Link][3]

-

YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link][7]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link][9]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link][4]

-

ResearchGate. (n.d.). Table 13. C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link][11]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link][5]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][12]

-

Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 3. unn.edu.ng [unn.edu.ng]

- 4. tsijournals.com [tsijournals.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. acdlabs.com [acdlabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prospective Crystal Structure of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolines represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. The specific analogue, 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, holds significant interest for its potential as a therapeutic agent. A definitive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. While a solved crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, this document serves as a comprehensive technical roadmap for its determination and analysis. We will outline the theoretical framework and practical methodologies for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Furthermore, by drawing parallels with the crystal structure of the closely related compound, ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, we will illustrate the expected molecular geometry, intermolecular interactions, and crystallographic parameters. This guide is intended to provide researchers with the foundational knowledge and procedural insights necessary to undertake such a crystallographic study.

Introduction: The Significance of Quinoline Scaffolds in Drug Discovery

The quinoline moiety is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a broad spectrum of biological activities.[1] The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The title compound, this compound (PubChem CID: 1013959), combines several key structural features: a halogenated quinoline core, an ether linkage, and a carboxylic acid group, all of which can contribute to its interaction with biological targets.[2]

The determination of the precise three-dimensional arrangement of atoms within a molecule through single-crystal X-ray diffraction is a non-destructive analytical technique that provides unparalleled insight into its structure.[3][4][5] This information is critical for understanding molecular conformation, stereochemistry, and non-covalent interactions that govern crystal packing and, by extension, can influence physical properties such as solubility and stability. For drug development professionals, this data is invaluable for computational modeling, including docking studies and pharmacophore mapping.

Proposed Experimental Workflow for Crystal Structure Determination

The elucidation of the crystal structure of this compound would follow a multi-step process, beginning with the synthesis of the compound and culminating in the refinement of the crystallographic data.

Figure 1: A comprehensive workflow for the determination of a novel crystal structure.

Synthesis and Purification

The synthesis of this compound would likely proceed via established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction or a related condensation reaction. A plausible synthetic route could involve the reaction of 4-bromoaniline with pyruvic acid and 4-ethoxybenzaldehyde.

Protocol 1: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline and 4-ethoxybenzaldehyde in a suitable solvent such as ethanol.

-

Initiation: Add pyruvic acid to the mixture.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (calculated: 372.21 g/mol ).[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).

-

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. A systematic screening of crystallization conditions is essential.

Protocol 2: Single Crystal Growth

-

Solvent Screening: In small vials, dissolve small amounts of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

-

Slow Evaporation: Leave the vials loosely capped to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Alternatively, employ vapor diffusion by dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a less soluble "anti-solvent" that slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Crystal Selection: Once crystals have formed, select a well-formed, transparent crystal with sharp edges and no visible defects under a microscope for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[5]

Protocol 3: Data Collection and Processing

-

Crystal Mounting: Carefully mount the selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5]

-

Data Reduction: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. This step also involves corrections for experimental factors such as absorption.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol 4: Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often employing software like SHELXS.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

Anticipated Crystal Structure and Comparative Analysis

In the absence of a determined structure for the title compound, we can draw valuable insights from the crystal structure of a similar molecule, ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate.[1]

Molecular Geometry

Based on the structure of the related compound, we can anticipate the following geometric features for this compound:

-

Planarity: The quinoline ring system is expected to be nearly planar.

-

Dihedral Angles: The dihedral angle between the quinoline ring system and the 4-ethoxyphenyl ring will be a key conformational feature. In the reference structure, the dihedral angle between the quinoline and phenyl rings is 25.44 (14)°.[1] A similar non-coplanar arrangement is expected for the title compound to minimize steric hindrance. The carboxylic acid group will also be twisted relative to the quinoline plane.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a network of non-covalent interactions.

Figure 2: Anticipated intermolecular interactions governing the crystal packing.

-

Hydrogen Bonding: A strong O-H···N hydrogen bond is expected to form between the carboxylic acid of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule. This is a common and robust interaction in quinoline-4-carboxylic acids.[7] This would likely lead to the formation of chains or dimers.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the ethoxy group and various C-H donors are also anticipated, further stabilizing the crystal lattice.[1]

-

π-π Stacking: The aromatic quinoline and phenyl rings are likely to engage in π-π stacking interactions, contributing to the overall packing efficiency.

Crystallographic Data Summary (Hypothetical)

The following table presents a hypothetical summary of the crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Expected Value |

| Chemical Formula | C₁₈H₁₄BrNO₃ |

| Formula Weight | 372.21 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2500 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.5-1.7 |

| R-factor (R1) | < 0.05 |

| wR2 | < 0.15 |

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the high-quality data necessary for a complete structural characterization. The anticipated molecular geometry and intermolecular interactions, informed by the analysis of a closely related compound, offer valuable predictive insights that can guide future research in the development of novel quinoline-based therapeutic agents. The determination of this crystal structure would be a significant contribution to the field, providing a solid foundation for the rational design of more potent and selective drug candidates.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]

-

Byrn, S. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1935-1948. [Link]

-

Pradeep, H., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o121–o122. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

-

American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1013959, this compound. Retrieved from PubChem. [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from CCDC. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1223599, 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

European Journal of Chemistry. (2012). Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. European Journal of Chemistry, 3(4), 459-465. [Link]

-

PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2166912, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. Retrieved from PubChem. [Link]

-

Fun, H. -K., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2892. [Link]

Sources

- 1. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H14BrNO3 | CID 1013959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in DMSO and Ethanol

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are fundamental determinants of its potential therapeutic success. Among these, solubility stands out as a critical parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy.[1][2][3][4][5] This guide provides a comprehensive technical overview of the solubility of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid , a molecule of interest in medicinal chemistry, within two commonly utilized solvents in pharmaceutical research: dimethyl sulfoxide (DMSO) and ethanol.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions in their experimental designs. We will delve into the theoretical principles governing solubility, the specific properties of the solute and solvents, and present robust, self-validating protocols for the experimental determination of solubility.

Physicochemical Properties of this compound

Understanding the molecular structure and inherent properties of this compound is the first step in predicting and interpreting its solubility behavior.

-

Molecular Formula: C₁₈H₁₄BrNO₃[6]

-

Molecular Weight: 372.2 g/mol [6]

-

Key Structural Features:

-

Quinoline Core: A heterocyclic aromatic system, which is generally nonpolar.

-

Carboxylic Acid Group (-COOH): A polar functional group capable of acting as a hydrogen bond donor and acceptor. This group can also be ionized to form a carboxylate salt, which significantly increases aqueous solubility.[7]

-

Bromo Group (-Br): An electron-withdrawing group that contributes to the overall molecular size and can influence intermolecular interactions.

-

Ethoxyphenyl Group: A relatively large, nonpolar aromatic substituent with an ether linkage. The ether oxygen can act as a hydrogen bond acceptor.

-

The presence of both large nonpolar regions (the quinoline and ethoxyphenyl groups) and a highly polar, ionizable functional group (the carboxylic acid) suggests that the solubility of this compound will be highly dependent on the nature of the solvent.[8][9]

Theoretical Principles of Solubility

The adage "like dissolves like" is a foundational principle in chemistry, stating that substances with similar intermolecular forces are likely to be soluble in one another.[7][8][9] This is governed by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Polarity and Intermolecular Forces: The solubility of an organic compound is dictated by its overall polarity, which arises from the presence of polar functional groups and the size of nonpolar hydrocarbon portions.[7] Key intermolecular forces at play include:

-

Hydrogen Bonding: Occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The carboxylic acid group of the target compound is a prime site for hydrogen bonding.[8]

-

Dipole-Dipole Interactions: Attractive forces between polar molecules.[8]

-

London Dispersion Forces: Weak, temporary attractive forces present in all molecules, but are the primary forces in nonpolar compounds.[8]

-

Solvent Properties and Their Interaction with the Solute

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent, meaning it has a large dipole moment but lacks acidic protons.[10][11] Its versatility in dissolving a wide array of both polar and nonpolar compounds makes it a near-universal solvent in early-stage drug discovery and in vitro screening.[10][12][13]

-

Interaction with this compound:

-

The sulfoxide group (S=O) in DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with the carboxylic acid proton of the solute.

-

Its polar nature can effectively solvate the polar regions of the molecule.

-

The two methyl groups provide a degree of nonpolar character, enabling it to also interact with the nonpolar quinoline and ethoxyphenyl rings via London dispersion forces.

-

The ability of DMSO to disrupt both hydrophobic interactions and hydrogen bonding contributes to its effectiveness as a solvent for complex molecules.[14]

-

Ethanol

Ethanol is a polar, protic solvent, widely used in pharmaceutical formulations due to its ability to dissolve many active pharmaceutical ingredients (APIs) and its favorable safety profile.[15][16][17][18]

-

Interaction with this compound:

-

The hydroxyl group (-OH) of ethanol can act as both a hydrogen bond donor and acceptor, allowing it to form strong hydrogen bonds with the carboxylic acid group of the solute.

-

The ethyl group (-CH₂CH₃) is nonpolar and can interact with the nonpolar regions of the solute molecule through London dispersion forces.

-

Ethanol's ability to dissolve both water- and fat-soluble substances makes it a versatile solvent for compounds with mixed polarity.[15]

-

Experimental Determination of Solubility

To ensure scientific integrity, the method for determining solubility must be robust and reproducible. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[19][20][21][22]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a self-validating system by ensuring that equilibrium is reached, which is confirmed by consistent concentration measurements over time.

1. Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Ethanol (200 proof)

-

Calibrated analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)

-

Centrifuge

-

Micropipettes

-

HPLC-UV or UPLC-MS system for quantification

-

Appropriate vials and filters (e.g., 0.22 µm PTFE syringe filters)

2. Experimental Workflow:

3. Detailed Step-by-Step Methodology:

-

Step 1: Preparation of Supersaturated Solution

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of glass vials. The presence of excess solid is crucial to ensure equilibrium is reached.[21]

-

Add a precise volume of the chosen solvent (DMSO or ethanol) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Step 2: Equilibration

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.

-

Self-Validation Check: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between time points.[21]

-

-

Step 3: Separation of Undissolved Solid

-

After the equilibration period, remove the vials and allow the contents to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Alternatively, and often preferably to avoid disturbing the pellet, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid artificially high results.

-

-

Step 4: Sample Analysis

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate solvent (in which the compound is highly soluble, e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the analytical method's standard curve.

-

Quantify the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. A pre-established calibration curve is required for accurate quantification.

-

-

Step 5: Calculation

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

| DMSO | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

| Ethanol | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

Interpretation of Results:

-

High Solubility in DMSO: Given DMSO's broad dissolving power, a high solubility value is anticipated. This is crucial for preparing high-concentration stock solutions for in vitro high-throughput screening.[10]

-

Solubility in Ethanol: The solubility in ethanol will provide valuable information for potential formulation strategies, as ethanol is a pharmaceutically acceptable solvent.[15][17] A lower solubility compared to DMSO might be expected due to the more balanced polarity of ethanol.

-

Temperature Dependence: An increase in solubility with temperature is generally expected for solid solutes. Data at 37°C is particularly relevant for predicting behavior under physiological conditions.

Conclusion

Determining the solubility of this compound in DMSO and ethanol is a critical exercise in its preclinical development. This guide has provided the theoretical framework and a robust, self-validating experimental protocol to achieve this. A thorough understanding of the compound's structural features and the properties of the chosen solvents allows for a rational interpretation of the experimental data. The resulting solubility profile will be instrumental in guiding future formulation development, ensuring the compound can be effectively delivered and evaluated in subsequent stages of drug discovery.

References

- Premium Alcohol Supplier. (2024, November 10). The Vital Role of Ethanol in Pharmaceuticals.

- Unknown Source. Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.

- Unknown Source. Ethanol as a Key Ingredient in Pharmaceutical and Cosmetic Formulations.

- Unknown Source. Ethanol 96% in Drug Manufacturing.

- Wikipedia. Dimethyl sulfoxide.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Merrell Rhoads, M., Banov, F., & Hanners, E. K. (2022, April 27). Different Alcohols Used in Compounding. THE PCCA BLOG.

- Unknown Source. Polarity and Solubility of Organic Compounds.

- Schneider, I. (2018, January). Substance solubility. Drug Discovery News, 14(1).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed.

- Unknown Source. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- Unknown Source. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- PubChem. This compound. CID 1013959.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds?. YouTube.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- National Institutes of Health. DMSO Solubility Assessment for Fragment-Based Screening. PMC.

- Chemistry Steps. Solubility of Organic Compounds.

- ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- MedchemExpress.com. Dimethyl sulfoxide (DMSO) | Aprotic Solvent.

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.

- Unknown Source. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- ResearchGate. 1236 SOLUBILITY MEASUREMENTS.

- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- BenchChem. A Technical Guide to the Solubility of 2-(4-Cyclohexylphenoxy)ethanol.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

Sources

- 1. ucd.ie [ucd.ie]

- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. This compound | C18H14BrNO3 | CID 1013959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. reachever.com [reachever.com]

- 13. acs.org [acs.org]

- 14. mdpi.com [mdpi.com]

- 15. burjalfalak.com [burjalfalak.com]

- 16. Ethanol: The Versatile Solvent [ethanolfireplacefuel.com.au]

- 17. nbinno.com [nbinno.com]

- 18. shetabgostar.com [shetabgostar.com]

- 19. researchgate.net [researchgate.net]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scispace.com [scispace.com]

Predicted mechanism of action for substituted quinoline-4-carboxylic acids

An In-Depth Technical Guide to the Predicted Mechanism of Action for Substituted Quinoline-4-Carboxylic Acids

Authored by: A Senior Application Scientist

Abstract

Substituted quinoline-4-carboxylic acids represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth exploration of the predicted mechanisms of action for this class of compounds, with a primary focus on their anticancer properties through the inhibition of dihydroorotate dehydrogenase (DHODH). We will delve into the structural basis of this interaction, explore alternative mechanisms of action, and present a comprehensive structure-activity relationship (SAR) analysis. Furthermore, this document furnishes detailed experimental protocols for researchers to validate these predicted mechanisms in their own laboratories.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic bioactive molecules.[1] Its unique electronic and structural properties make it an attractive scaffold for the development of novel therapeutic agents.[2][3] Among the various quinoline derivatives, those bearing a carboxylic acid at the 4-position have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2][4][5][6] This guide will primarily focus on the anticancer potential of substituted quinoline-4-carboxylic acids, elucidating the molecular mechanisms that underpin their therapeutic effects.

Primary Predicted Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A substantial body of evidence points to the inhibition of human dihydroorotate dehydrogenase (hDHODH) as a key mechanism for the anticancer activity of many substituted quinoline-4-carboxylic acids.[7][8]

The Critical Role of DHODH in Cancer Cell Proliferation

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8][9] Rapidly proliferating cancer cells have a high demand for pyrimidines, making them particularly vulnerable to the inhibition of this pathway.[8] By blocking DHODH, substituted quinoline-4-carboxylic acids deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a cytostatic, rather than cytotoxic, effect.[10]

Structural Basis for DHODH Inhibition: A Tale of Two Moieties

The inhibitory activity of quinoline-4-carboxylic acids against DHODH is critically dependent on two key structural features:

-

The 4-Carboxylic Acid Group: This moiety is essential for activity and is believed to form a salt bridge with a key arginine residue (R136) in the active site of DHODH.[9][10] This electrostatic interaction anchors the inhibitor within the binding pocket.

-

The 2-Substituent: Bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition.[7][9] This part of the molecule occupies a hydrophobic channel in the enzyme, and its interactions with nonpolar residues contribute significantly to the binding affinity.[10] The well-known DHODH inhibitor, brequinar, which features a 2-(2'-fluoro-1,1'-biphenyl-4-yl) substituent, serves as a classic example of this requirement.[7]

The following diagram illustrates the core pharmacophore and its interaction with the DHODH active site.

Caption: Pharmacophore model of quinoline-4-carboxylic acid binding to the DHODH active site.

Alternative and Secondary Mechanisms of Action

While DHODH inhibition is a prominent mechanism, the structural diversity of substituted quinoline-4-carboxylic acids allows them to interact with other biological targets.

Histone Deacetylase (HDAC) Inhibition

Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of histone deacetylase 3 (HDAC3).[9][11][12] In these molecules, the quinoline-4-carboxylic acid moiety acts as the "cap" group, which interacts with the surface of the enzyme. The overall activity is also dependent on a linker and a zinc-binding group.[9][11] Inhibition of HDACs can lead to cell cycle arrest and apoptosis, contributing to the anticancer effects of these compounds.[11][12]

Inhibition of Bacterial Topoisomerases

It is important to note the structural relationship between quinoline-4-carboxylic acids and the quinolone class of antibiotics. Quinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][13] This mechanism involves the stabilization of the enzyme-DNA complex, leading to double-stranded DNA breaks and bacterial cell death.[8] While the primary focus of this guide is on anticancer activity, some quinoline-4-carboxylic acid derivatives have also demonstrated direct antimicrobial properties, potentially through a similar mechanism.[14][15]

Other Reported Activities

The versatility of the quinoline-4-carboxylic acid scaffold is further demonstrated by reports of:

-

Antimalarial Activity: Quinoline-4-carboxamides have been developed as potent antimalarial agents.[16][17]

-

Serotonin Receptor Affinity: Certain derivatives have shown affinity for the 5-HT3 receptor.[18]

-

Anti-inflammatory Effects: Some compounds have exhibited anti-inflammatory properties in cellular models.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted quinoline-4-carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.

Substitutions at the C-2 Position

As previously mentioned, a bulky, lipophilic group at the C-2 position is crucial for DHODH inhibition.[7][9] The nature of this substituent can also influence activity against other targets. For instance, in the case of HDAC inhibitors, a 2-phenyl group serves as an effective cap moiety.[11]

Substitutions on the Benzo Ring

Modifications to the benzo portion of the quinoline ring can also modulate activity. For DHODH inhibitors, substitutions at the C-6 and C-7 positions can impact potency.[7] For example, a fluorine atom at the C-6 position is a feature of the potent DHODH inhibitor brequinar.[7]

Modifications to the 4-Carboxylic Acid

The 4-carboxylic acid is generally considered essential for DHODH inhibition.[7] However, esterification of this group can lead to prodrugs with improved oral absorption.[19] For other activities, such as antimalarial action, the carboxylic acid is often replaced with a carboxamide.[16][17]

The following table summarizes the key SAR findings for DHODH inhibition:

| Position | Substituent Type | Effect on DHODH Inhibition | Reference |

| C-2 | Bulky, hydrophobic (e.g., biphenyl, substituted pyridine) | Necessary for potent activity | [7][9] |

| C-4 | Carboxylic acid or its salt | Essential for binding to Arg136 | [7][10] |

| C-6 | Electron-withdrawing group (e.g., F) | Can enhance potency | [7] |

Experimental Workflows for Mechanism of Action Elucidation

To validate the predicted mechanism of action of a novel substituted quinoline-4-carboxylic acid, a series of well-defined experiments should be conducted.

Workflow for Validating DHODH Inhibition

Caption: Experimental workflow for confirming DHODH inhibition as the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the test compound on purified hDHODH.

-

Materials: Purified recombinant hDHODH, dihydroorotate, decylubiquinone, 2,6-dichloroindophenol (DCIP), assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100), test compound, 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add assay buffer, purified hDHODH, and serial dilutions of the test compound. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Uridine Rescue Experiment

-

Objective: To confirm that the antiproliferative effect of the test compound is due to the inhibition of pyrimidine biosynthesis.

-

Materials: Cancer cell line (e.g., HCT116, K562), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, uridine, 96-well cell culture plates, MTT or SRB reagent, plate reader.

-

Procedure:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).

-

Incubate the plates for 72 hours.

-

Assess cell viability using the MTT or SRB assay.

-

Compare the dose-response curves of the test compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates that the compound's antiproliferative effect is mediated by the inhibition of pyrimidine synthesis.[10]

-

Conclusion and Future Directions

Substituted quinoline-4-carboxylic acids are a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The inhibition of DHODH is a well-validated mechanism of action for many of these derivatives. However, the ability of this scaffold to interact with other targets, such as HDACs, highlights its versatility.

Future research in this area should focus on:

-

Improving Isoform Selectivity: For targets like HDACs, designing inhibitors with high selectivity for a specific isoform can lead to improved efficacy and reduced off-target effects.

-

Exploring Novel Mechanisms: The full range of biological targets for this scaffold has likely not yet been fully elucidated. Phenotypic screening coupled with chemoproteomics could uncover novel mechanisms of action.

-

Optimizing Pharmacokinetic Properties: Structure-based drug design can be employed to improve the drug-like properties of lead compounds, such as solubility and bioavailability.

By continuing to explore the rich chemistry and biology of substituted quinoline-4-carboxylic acids, the scientific community can unlock their full therapeutic potential.

References

-

Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5598-5621. [Link]

-

Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

-

Vyas, V. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133249. [Link]

-

Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

-

Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]

-

Strigácová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2023). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

-

Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929421. [Link]

-

Saeed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE, 14(8), e0220882. [Link]

-

Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 240-259. [Link]

-